

Application Notes and Protocols: Fast Sulphon Black F for Histological Staining

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Compound of Interest

Compound Name: *Fast Sulphon Black F*

Cat. No.: *B1349302*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Fast Sulphon Black F** in histological staining. This document includes detailed protocols, data presentation in tabular format, and explanatory diagrams to facilitate the effective application of this versatile dye in laboratory settings.

Introduction

Fast Sulphon Black F is a water-soluble, sulfonated azo dye recognized for its utility as a complexometric indicator and as a potent staining agent in histology.[1][2] Its anionic nature, conferred by multiple sulfonic acid groups, allows it to bind electrostatically to basic tissue components, such as collagen and other proteins within the extracellular matrix.[3] This property makes it a valuable tool for differentiating various tissue elements, often as part of trichrome staining methods designed to distinguish between muscle, collagen, and fibrin.[3][4]

Principle of Staining

The mechanism of staining with **Fast Sulphon Black F** in a trichrome procedure relies on the differential binding of dyes with varying molecular weights and affinities to tissue components. Typically, a smaller molecular weight dye (e.g., a red dye) first permeates all tissues. Subsequently, a larger, polyanionic dye like **Fast Sulphon Black F**, often used in conjunction with a mordant such as phosphotungstic or phosphomolybdic acid, displaces the initial dye from collagen fibers.[5][6] The mordant acts as a link between the dye and the tissue,

enhancing the selectivity of the stain for collagen, which will appear black or dark blue. Other tissue elements, such as cytoplasm and muscle, retain the initial red dye.[4][7]

Applications in Histology

Fast Sulphon Black F is particularly effective in the following histological applications:

- **Demonstration of Collagen:** It provides a strong, black stain for collagen fibers, enabling their clear visualization and differentiation from other connective tissue components.
- **Trichrome Staining:** It can be incorporated into various trichrome staining protocols (e.g., as a substitute for aniline blue in Masson's trichrome) to highlight connective tissue.[4][7]
- **Fibrin Staining:** In methods such as Lendrum's MSB (Martius Scarlet Blue), a similar black dye is used to identify fibrin deposits, particularly in studies of wound healing and vascular pathology.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Fast Sulphon Black F** in a modified trichrome staining protocol. These values are starting points and may require optimization based on specific tissue types and laboratory conditions.

Parameter	Value/Range	Notes
Fixation	10% Neutral Buffered Formalin	Zenker's or Bouin's solution can also be used and may enhance staining quality.[2][6]
Section Thickness	4-6 µm	Standard thickness for paraffin-embedded sections.
Primary Dye Concentration (Biebrich Scarlet-Acid Fuchsin)	Biebrich Scarlet: 0.9% (w/v) Acid Fuchsin: 0.1% (w/v)	In 1% aqueous acetic acid.[8]
Mordant/Differentiator Concentration	Phosphotungstic Acid: 5% (w/v) Phosphomolybdic Acid: 5% (w/v)	Used in equal parts.[7]
Fast Sulphon Black F Staining Solution	0.5% - 1.0% (w/v)	In 1% aqueous acetic acid.
Staining Times		
Nuclear Stain (Weigert's Iron Hematoxylin)	5-10 minutes	[7]
Primary Dye (Biebrich Scarlet-Acid Fuchsin)	5-15 minutes	[7]
Mordant/Differentiation	10-15 minutes	Or until collagen is decolorized.[7]
Fast Sulphon Black F	5-10 minutes	
Differentiation (post-Fast Sulphon Black F)	1% Acetic Acid	2-5 minutes

Experimental Protocols

Modified Trichrome Stain for Collagen and Muscle Differentiation using Fast Sulphon Black F

This protocol is adapted from the principles of Masson's trichrome stain, substituting **Fast Sulphon Black F** for aniline blue to achieve black staining of collagen.

Reagents:

- Bouin's Solution or 10% Neutral Buffered Formalin
- Weigert's Iron Hematoxylin (Solutions A and B)
- Biebrich Scarlet-Acid Fuchsin Solution:
 - Biebrich Scarlet (C.I. 26905): 0.9 g
 - Acid Fuchsin (C.I. 42685): 0.1 g
 - Glacial Acetic Acid: 1.0 ml
 - Distilled Water: 100 ml
- Phosphotungstic/Phosphomolybdic Acid Solution:
 - Phosphotungstic Acid: 5 g
 - Phosphomolybdic Acid: 5 g
 - Distilled Water: 200 ml
- **Fast Sulphon Black F** Solution:
 - **Fast Sulphon Black F** (C.I. 26990): 0.5 g
 - Glacial Acetic Acid: 1.0 ml
 - Distilled Water: 100 ml
- 1% Acetic Acid Solution
- Ethanol (95% and 100%)
- Xylene or Xylene Substitute
- Resinous Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene (2 changes of 5 minutes each).
 - Rehydrate through graded alcohols: 100% (2 changes of 2 minutes each), 95% (2 minutes), and 70% (2 minutes).
 - Rinse in running tap water.
- Mordanting (for formalin-fixed tissue):
 - Post-fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[\[6\]](#)
 - Wash in running tap water until the yellow color disappears.
- Nuclear Staining:
 - Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.[\[7\]](#)
 - Wash in running tap water for 10 minutes.
 - Differentiate in 0.5% acid alcohol if necessary.
 - Blue in Scott's tap water substitute or weak ammonia water.
 - Wash in running tap water.
- Cytoplasmic and Muscle Staining:
 - Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[\[7\]](#)
 - Rinse in distilled water.
- Differentiation and Mordanting for Collagen:
 - Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes, or until the collagen is decolorized.[\[7\]](#) This step removes the red stain from the collagen.

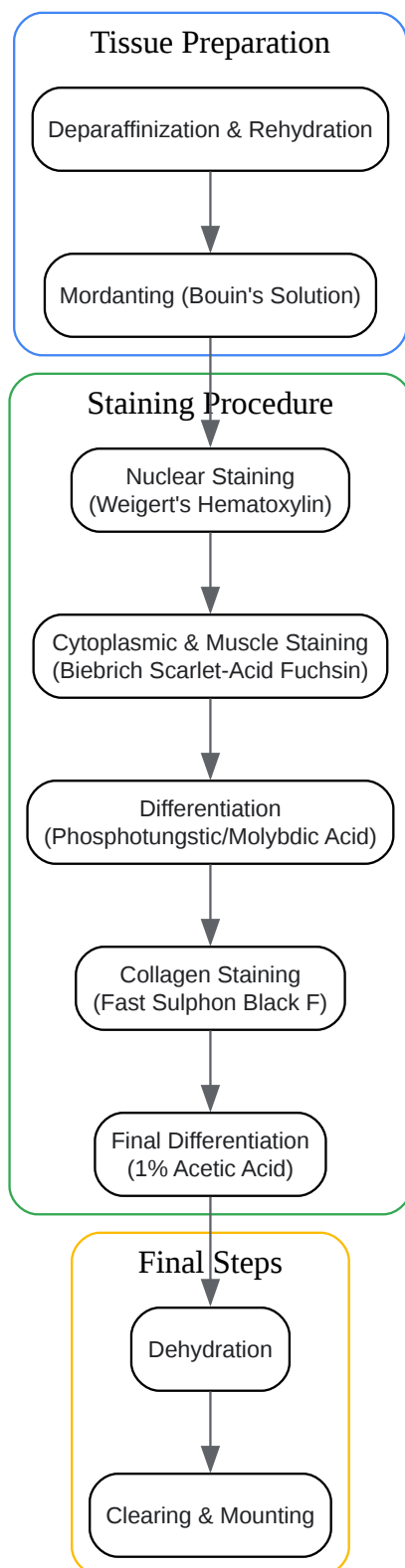
- Rinse in distilled water.
- Collagen Staining:
 - Stain in **Fast Sulphon Black F** solution for 5-10 minutes.
 - Rinse briefly in distilled water.
- Final Differentiation:
 - Differentiate in 1% Acetic Acid solution for 2-5 minutes.[\[7\]](#)
- Dehydration and Mounting:
 - Dehydrate rapidly through 95% and 100% ethanol.
 - Clear in xylene or xylene substitute.
 - Mount with a resinous mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Keratin: Red
- Collagen: Black

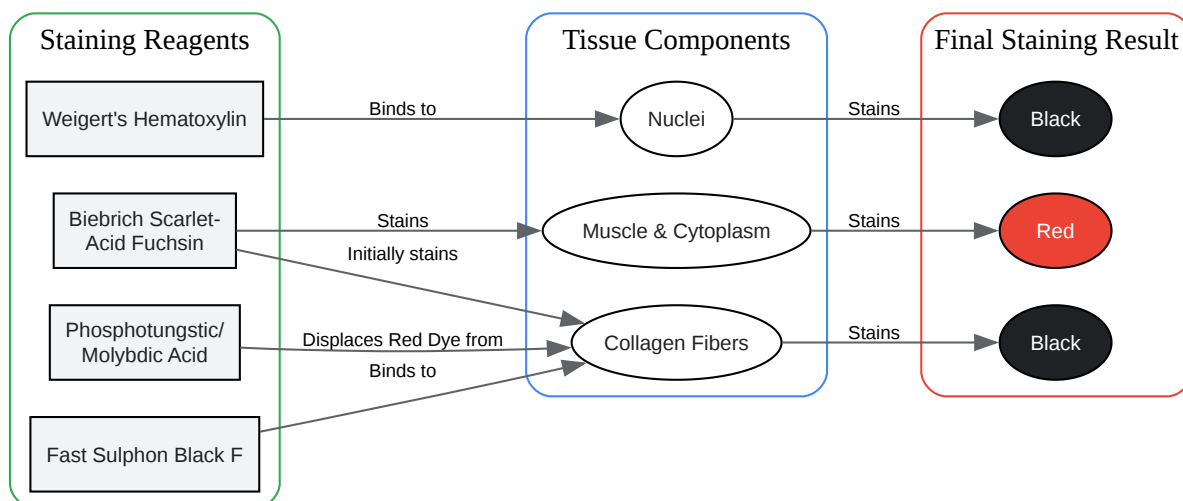
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the staining mechanism.



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Caption: Experimental workflow for modified trichrome staining.



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Caption: Logical relationship of staining mechanism.

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